

Application Notes and Protocols for Measuring Intraocular Pressure Following Latanoprost Administration

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Compound of Interest

Compound Name: Lumula

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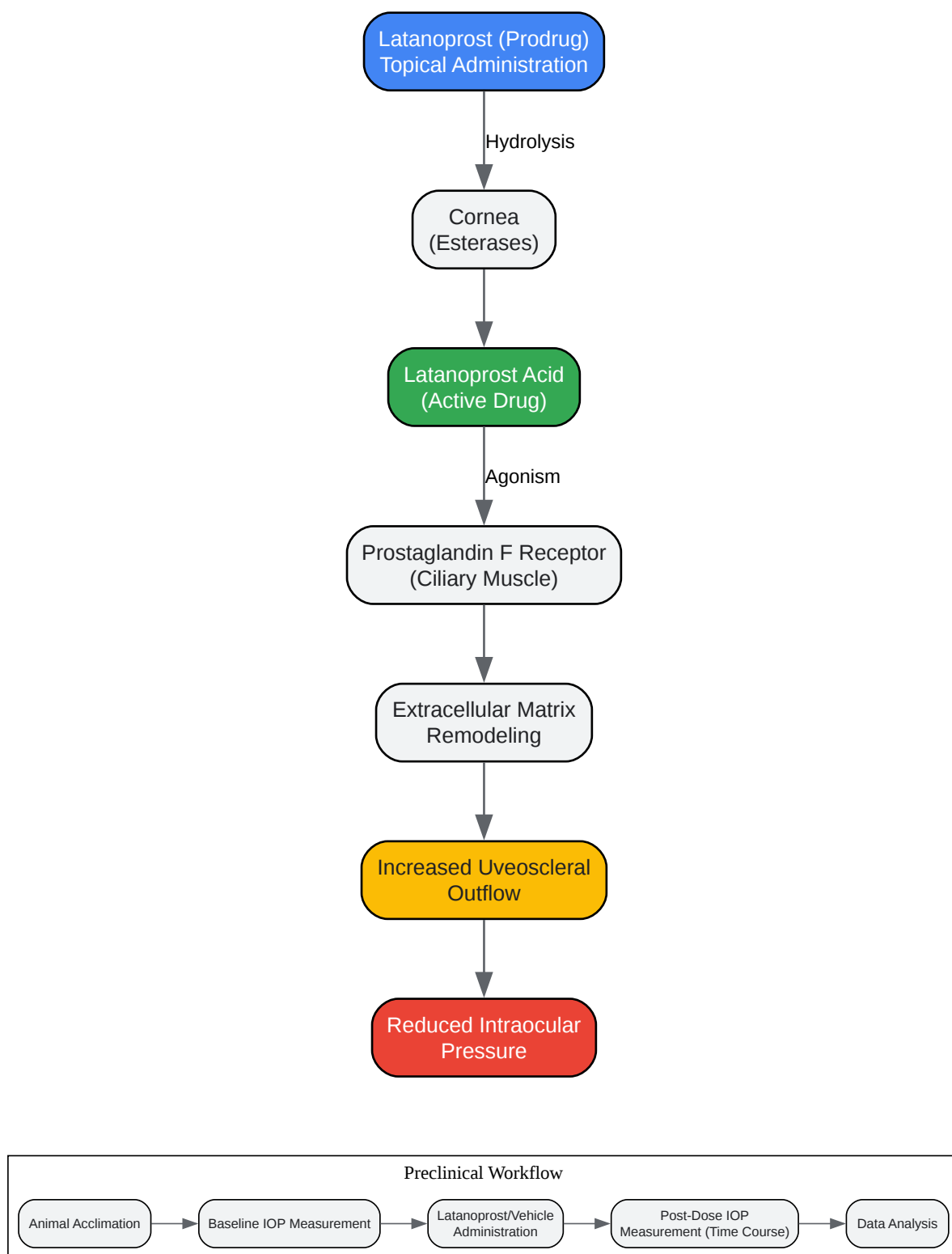
Audience: Researchers, scientists, and drug development professionals.

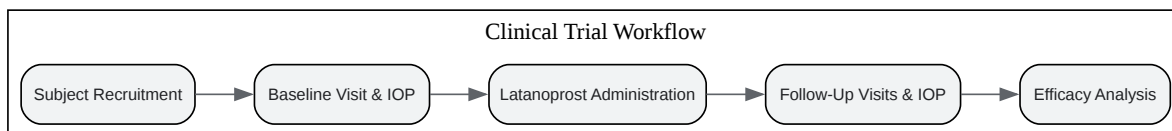
Introduction:

The accurate measurement of intraocular pressure (IOP) is critical in the evaluation of therapeutic agents for glaucoma and ocular hypertension. Latanoprost, a prostaglandin F2 α analogue, is a first-line treatment for these conditions, primarily functioning by increasing the uveoscleral outflow of aqueous humor to reduce IOP.^{[1][2][3][4]} These application notes provide a detailed overview and standardized protocols for the measurement of IOP following the administration of Latanoprost in both preclinical and clinical research settings.

Mechanism of Action of Latanoprost

Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea.^[3] It selectively agonizes the prostaglandin F receptor, which is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork.^{[1][2]} The primary mechanism for IOP reduction is an increase in the outflow of aqueous humor through the uveoscleral pathway.^{[1][2][3][4]} This is achieved by remodeling the extracellular matrix of the ciliary muscle, leading to reduced hydraulic resistance and enhanced fluid drainage.^{[1][4]}





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